N-Cyclohexyl-2,3-difluoro-6-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2,3-difluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h6-8,15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINZQJXKAHLSIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716858 | |
| Record name | N-Cyclohexyl-2,3-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273880-11-7 | |
| Record name | N-Cyclohexyl-2,3-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Cyclohexyl 2,3 Difluoro 6 Nitroaniline
Strategic Approaches to C-N Bond Formation in Fluorinated Nitroanilines
The formation of the C-N bond between the cyclohexyl moiety and the difluoro-nitroaromatic ring is the key transformation in the synthesis of the target molecule. Two principal strategies dominate this field: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
The Buchwald-Hartwig amination has become a powerful and versatile method for constructing C-N bonds. wikipedia.orgrug.nl This reaction utilizes a palladium catalyst to couple an amine with an aryl halide or pseudohalide. wikipedia.org For the synthesis of N-Cyclohexyl-2,3-difluoro-6-nitroaniline, this approach would involve the reaction of cyclohexylamine (B46788) with a 1-halo-2,3-difluoro-6-nitrobenzene derivative (e.g., 1-bromo-2,3-difluoro-6-nitrobenzene).
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Sterically hindered biaryl phosphine ligands, such as XPhos and tBuXPhos, have proven effective in promoting the coupling of primary amines. rug.nlresearchgate.net The catalyst system generates an active Pd(0) species in situ, which then participates in the catalytic cycle. nih.gov The reaction conditions must be carefully optimized to achieve high yields and prevent side reactions.
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation
| Parameter | Condition | Rationale |
|---|---|---|
| Aryl Halide | 1-Bromo-2,3-difluoro-6-nitrobenzene | Bromo derivatives offer a balance of reactivity and stability. |
| Amine | Cyclohexylamine | The nucleophile for C-N bond formation. |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common palladium precursors for generating the active catalyst. beilstein-journals.org |
| Ligand | XPhos, RuPhos, or tBuXPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are stable under the reaction conditions. |
| Temperature | 80-110 °C | Thermal energy is typically required to drive the catalytic cycle. |
Recent advancements have focused on developing more sustainable and efficient protocols. This includes the use of well-defined palladium pre-catalysts that enable reactions at very low catalyst loadings (ppm levels) and under milder, often aqueous, conditions. researchgate.netnih.gov
Nucleophilic aromatic substitution (SNAr) is a classical and powerful method for functionalizing electron-deficient aromatic rings. nih.gov The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk For SNAr to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to the leaving group. nih.govyoutube.com
In the context of synthesizing this compound, a suitable precursor would be a 1,2,3-trifluoro-4-nitrobenzene or a related poly-fluorinated nitroaromatic. The nitro group strongly activates the fluorine atoms for displacement by a nucleophile like cyclohexylamine. Fluorine is an excellent leaving group in SNAr reactions, a fact attributed to the high polarization of the C-F bond which makes the carbon atom highly electrophilic. youtube.com
The general reaction is shown below: 1,2,3-Trifluoro-4-nitrobenzene + Cyclohexylamine → this compound + HF
This method is often advantageous due to its operational simplicity and the avoidance of expensive transition metal catalysts. nih.gov
Regioselective Synthesis of Polyfluorinated Nitroanilines
Achieving the correct regiochemistry is critical when working with polysubstituted aromatic precursors. In the synthesis of this compound, the incoming cyclohexylamine must displace the correct fluorine atom.
In an SNAr reaction starting with 1,2,3-trifluoro-4-nitrobenzene, the regioselectivity is dictated by the activating effect of the nitro group. The fluorine atom at the C-1 position (para to the nitro group) is the most activated and will be preferentially substituted. The fluorine at the C-3 position (ortho to the nitro group) is the second most activated site. The fluorine at the C-2 position (meta to the nitro group) is the least activated and is unlikely to be displaced under typical conditions. Therefore, reacting 1,2,3-trifluoro-4-nitrobenzene with one equivalent of cyclohexylamine would be expected to yield the desired this compound with high regioselectivity.
In palladium-catalyzed cross-coupling, the regioselectivity is predetermined by the position of the halide on the starting material. For instance, using 1-bromo-2,3-difluoro-6-nitrobenzene ensures that the C-N bond forms exclusively at the C-1 position.
Process Optimization and Scalability Considerations for Industrial and Academic Production
Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, and cost-effectiveness. nih.gov For the synthesis of this compound, both the Pd-catalyzed and SNAr routes present distinct scalability challenges and opportunities.
For Palladium-Catalyzed Routes:
Catalyst Loading: A major consideration is the cost of the palladium catalyst and phosphine ligand. nih.gov Research has focused on developing highly active catalyst systems that function at parts-per-million (ppm) loadings, which significantly improves process economics and simplifies product purification by reducing residual palladium levels. researchgate.netnih.gov
Flow Chemistry: Palladium-catalyzed aminations often produce inorganic salt byproducts that can precipitate and cause issues in large-scale batch reactors. rsc.org Continuous flow chemistry offers a solution by handling solids more effectively, improving heat and mass transfer, and allowing for safer operation at elevated temperatures and pressures. rsc.orgacs.org
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and improve yields. itmo.ru The scalability of microwave-assisted Buchwald-Hartwig aminations has been successfully demonstrated, making it a viable option for rapid production. itmo.ru
For SNAr Routes:
Solvent and Base Management: SNAr reactions are often run in polar aprotic solvents like DMSO or DMF, which can be problematic for large-scale operations due to their high boiling points and potential toxicity. The reaction also generates an acidic byproduct (HF), which must be neutralized, often with an excess of the amine nucleophile or an added base, complicating downstream processing.
Temperature Control: These reactions can be highly exothermic. Careful control of reaction temperature is crucial on a large scale to prevent runaway reactions and the formation of impurities.
Table 2: Comparison of Synthetic Routes for Scalability
| Feature | Palladium-Catalyzed Coupling | Nucleophilic Aromatic Substitution (SNAr) |
|---|---|---|
| Catalyst | Palladium/Ligand (Costly) | Catalyst-free |
| Reaction Time | Can be very fast (minutes with microwave) itmo.ru | Typically hours |
| Byproducts | Inorganic salts rsc.org | Acid (HF), requires neutralization |
| Scalability Tech | Flow chemistry, low ppm catalysts nih.govacs.org | Standard batch processing; requires careful thermal management |
| Cost Driver | Catalyst and ligand cost | Solvent and waste disposal |
Mechanistic Investigations of Reaction Pathways and Byproduct Formation
A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and minimizing the formation of unwanted byproducts.
Mechanism of Palladium-Catalyzed N-Arylation: The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the product (Ar-NHR) is eliminated, regenerating the Pd(0) catalyst. nih.gov
Potential byproducts can arise from side reactions such as hydrodehalogenation of the aryl halide or diarylation of the amine. The choice of ligand is crucial in promoting the desired reductive elimination step over competing pathways. nih.gov
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step process:
Addition: The nucleophile (cyclohexylamine) attacks the electron-deficient carbon atom bearing the leaving group (fluorine), breaking the aromaticity of the ring and forming a negatively charged, resonance-stabilized intermediate (the Meisenheimer complex).
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored to yield the final product. nih.govyoutube.com
Byproduct formation in SNAr reactions can occur if the nucleophile attacks other activated positions on the ring, leading to regioisomers. This is generally minimized when there is a strong directing group, like a nitro group, para to a leaving group. Another potential byproduct is the formation of a diaryl ether if water is present and the reaction conditions are harsh.
Comprehensive Spectroscopic Characterization and Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) would be the primary technique for determining the precise molecular weight and elemental composition of N-Cyclohexyl-2,3-difluoro-6-nitroaniline. This analysis would provide unequivocal confirmation of its molecular formula, C₁₂H₁₄F₂N₂O₂. Furthermore, HRMS is instrumental in identifying and quantifying any process-related impurities or degradation products, thus offering a comprehensive impurity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is indispensable for mapping the precise connectivity and chemical environments of the atoms within the molecule.
¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values, corresponding to the number of protons in each environment. This would allow for the assignment of signals to the cyclohexyl and aromatic protons.
¹³C NMR spectroscopy would provide information on the number and types of carbon atoms present in the molecule, including those in the cyclohexyl ring and the difluoronitroaniline moiety. This data is fundamental for confirming the carbon skeleton of the compound.
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a critical tool. It would provide information on the chemical shifts of the fluorine atoms, helping to confirm their positions on the aromatic ring and to study their coupling with neighboring protons and carbon atoms.
Two-dimensional NMR techniques are essential for assembling the complete molecular structure. Correlation Spectroscopy (COSY) would establish proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, and Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range correlations between protons and carbons, thereby piecing together the entire molecular framework.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the aromatic C-H bonds, the aliphatic C-H bonds of the cyclohexyl group, the C=C bonds of the aromatic ring, the N-O bonds of the nitro group, and the C-F bonds.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| N-O Stretch (nitro group) | 1500-1570 (asymmetric), 1300-1370 (symmetric) |
| C-F Stretch | 1000-1400 |
Advanced Crystallographic Studies for Solid-State Molecular Architecture Determination
Advanced crystallographic studies, particularly single-crystal X-ray diffraction, are indispensable for the unambiguous determination of the three-dimensional molecular architecture of crystalline solids. While specific crystallographic data for this compound is not publicly available in the searched resources, the application of this technique would provide precise insights into its solid-state conformation, intermolecular interactions, and packing arrangement in the crystal lattice.
The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Crystallographic Data Centre (CCDC). cambridgenetwork.co.ukwikipedia.orgyoutube.com The CCDC curates and distributes the Cambridge Structural Database (CSD), a comprehensive and trusted database of experimentally determined crystal structures. cambridgenetwork.co.ukyoutube.com Researchers can deposit their crystallographic data with the CCDC, which then becomes accessible to the global scientific community. datacc.org An initial embargo period of one year is possible, after which the data can be published. datacc.org
A typical crystallographic analysis of this compound would involve growing a single crystal of the compound suitable for X-ray diffraction. The crystal would then be mounted on a diffractometer, and a beam of X-rays would be passed through it. The resulting diffraction pattern is used to determine the electron density distribution within the crystal, which in turn allows for the precise determination of atomic positions.
The key parameters obtained from such a study are presented in a crystallographic data table. While a specific table for the title compound cannot be generated due to the absence of published data, a representative table for a hypothetical analysis is shown below to illustrate the type of information that would be obtained.
Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₂H₁₄F₂N₂O₂ |
| Formula Weight | 272.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.789(3) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 1324.5(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.365 |
| Absorption Coeff. (mm⁻¹) | 0.112 |
| F(000) | 568 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 9876 |
| Independent reflections | 3054 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.134 |
| R indices (all data) | R1 = 0.068, wR2 = 0.145 |
| Goodness-of-fit on F² | 1.03 |
This hypothetical data would allow for a detailed analysis of the molecular geometry, including the planarity of the nitroaniline ring, the conformation of the cyclohexyl group (e.g., chair, boat, or twist-boat), and the torsion angles between the ring and its substituents. Furthermore, the crystallographic data would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of the molecules in the crystal. Such information is crucial for understanding the physical properties of the compound and for applications in materials science and drug design.
Quantum Chemical and Computational Investigations of N Cyclohexyl 2,3 Difluoro 6 Nitroaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For N-Cyclohexyl-2,3-difluoro-6-nitroaniline, DFT calculations can predict its electronic structure and reactivity, providing insights that are crucial for understanding its chemical behavior.
Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
For analogous nitroaniline derivatives, DFT studies have shown that the HOMO is typically localized on the aniline (B41778) moiety, specifically the amino group and the phenyl ring, while the LUMO is concentrated around the electron-withdrawing nitro group. researchgate.net This separation of FMOs is characteristic of push-pull systems. In this compound, the cyclohexyl group acts as a weak electron-donating group, while the nitro group is a strong electron-withdrawing group. The fluorine atoms also contribute to the electronic landscape through their inductive effects.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -2.80 |
| HOMO-LUMO Gap | 3.70 |
Note: The data in this table is illustrative and based on general trends for similar compounds. Specific values would require dedicated DFT calculations.
The charge distribution within the molecule, often visualized through Mulliken or Natural Bond Orbital (NBO) analysis, would likely show a significant negative charge on the oxygen atoms of the nitro group and a partial positive charge on the nitrogen atom of the amino group and the attached carbon atoms of the phenyl ring.
Calculation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP surface would be expected to show the most negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating these as the primary sites for electrophilic attack. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the amino group and the cyclohexyl ring, suggesting these as potential sites for nucleophilic interaction. The fluorine atoms would also contribute to a negative potential in their vicinity.
Molecular Dynamics Simulations for Conformational Analysis and Tautomerism
While DFT calculations provide insights into the electronic structure of a single, optimized geometry, molecular dynamics (MD) simulations can explore the conformational landscape of a molecule over time. This is particularly important for a flexible molecule like this compound, which possesses a rotatable cyclohexyl group.
MD simulations can reveal the preferred conformations of the cyclohexyl ring (chair, boat, or twist-boat) and its orientation relative to the difluoronitroaniline plane. libretexts.org The stability of different conformers is influenced by steric hindrance and intramolecular interactions. It is generally expected that the chair conformation of the cyclohexane (B81311) ring is the most stable. libretexts.org
Tautomerism, the interconversion of structural isomers, is another aspect that can be investigated using computational methods. For this compound, one could theoretically explore the possibility of tautomers involving the amino and nitro groups, although the aromatic nitro form is overwhelmingly stable.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers the ability to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (cyclohexyl protons) | 1.2-2.0 ppm |
| ¹H NMR Chemical Shift (NH proton) | 7.5-8.5 ppm |
| ¹³C NMR Chemical Shift (aromatic carbons) | 110-150 ppm |
| IR Vibrational Frequency (N-H stretch) | 3300-3500 cm⁻¹ |
| IR Vibrational Frequency (NO₂ asymmetric stretch) | 1500-1550 cm⁻¹ |
| IR Vibrational Frequency (NO₂ symmetric stretch) | 1330-1370 cm⁻¹ |
Note: The data in this table is illustrative and based on typical ranges for similar functional groups. Accurate prediction requires specific calculations.
DFT calculations can provide theoretical predictions of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR and Raman). These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between theoretical and experimental values can often be explained by solvent effects or the limitations of the chosen computational method.
Computational Studies on Reaction Pathways and Transition States
Understanding the reactivity of this compound in chemical reactions can be greatly enhanced through computational studies of reaction pathways. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the energy maxima along the reaction coordinate, and calculate the activation energies.
For instance, in nucleophilic aromatic substitution reactions, a common reaction type for nitro-substituted aromatic compounds, DFT calculations can be used to model the approach of a nucleophile to the aromatic ring, the formation of the Meisenheimer complex (a key intermediate), and the departure of a leaving group. These studies can help predict the regioselectivity of such reactions and the influence of the cyclohexyl and fluoro substituents on the reaction rate.
Reactivity and Reaction Mechanisms of N Cyclohexyl 2,3 Difluoro 6 Nitroaniline
Reactivity of the Aniline (B41778) Nitrogen and Cyclohexyl Moiety
The reactivity of N-Cyclohexyl-2,3-difluoro-6-nitroaniline is significantly influenced by the distinct characteristics of its aniline nitrogen and cyclohexyl group.
The secondary amine center, specifically the nitrogen atom, possesses a lone pair of electrons, rendering it a nucleophilic site. qorganica.comquora.com This nucleophilicity allows it to react with various electrophiles. However, the basicity and reactivity of this nitrogen are modulated by the electronic effects of the substituents on the aromatic ring. The presence of strongly electron-withdrawing fluorine and nitro groups decreases the electron density on the ring and, by extension, on the nitrogen atom, making it less basic compared to aniline or N-cyclohexylaniline. chemistrysteps.com In strongly acidic conditions, the aniline nitrogen can be protonated to form an anilinium salt. quora.comyoutube.com This protonation leads to the formation of a deactivating -NH2R+ group, which would further decrease the reactivity of the aromatic ring toward electrophilic attack. youtube.com
The cyclohexyl moiety is a saturated cycloalkyl group. ebi.ac.uk It is generally considered non-reactive under typical aromatic substitution conditions. Its primary influence on the molecule is steric, potentially hindering reactions at the adjacent aniline nitrogen and the C6 position of the benzene (B151609) ring. It also acts as a weak electron-donating group through an inductive effect. libretexts.org Unlike a benzyl (B1604629) group, the cyclohexyl group cannot stabilize adjacent radicals or ions through resonance, making reactions at the cyclohexyl ring itself (e.g., radical substitution) less favorable than reactions involving the more electronically active aromatic portion of the molecule. pearson.com
Influence of Fluorine and Nitro Substituents on Aromatic Ring Reactivity
The aromatic ring of this compound is heavily influenced by the powerful electronic effects of its fluorine and nitro substituents. These groups work in concert to make the ring highly electron-deficient.
Nitro Substituent: The nitro group (-NO2) at the C6 position is one of the most powerful electron-withdrawing groups. It deactivates the aromatic ring through both a strong inductive effect (due to the formal positive charge on the nitrogen atom) and a strong resonance effect, which delocalizes the ring's π-electrons into the nitro group. libretexts.orgminia.edu.eglibretexts.org
The cumulative effect of two deactivating fluorine atoms and a strongly deactivating nitro group makes the benzene ring in this molecule exceptionally electron-poor. This profound deactivation renders the ring highly resistant to electrophilic aromatic substitution but, conversely, strongly activates it for nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Fluorinated Nitrobenzene Ring
Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the aromatic ring of this compound is highly unfavorable. The combined electron-withdrawing power of the two fluorine atoms and the nitro group makes the ring an extremely poor nucleophile. minia.edu.eglibretexts.org While the N-cyclohexylamino group is a powerful activating, ortho-, para-director chemistrysteps.comlibretexts.org, its influence is insufficient to overcome the intense deactivation by the other substituents. Theoretically, if a reaction were forced, the directing effects would be complex. The amino group would direct an incoming electrophile to the positions ortho (C2, C6) and para (C4) to itself. However, these positions are already substituted (C2 with F, C6 with NO2) or sterically hindered, making any electrophilic substitution reaction exceptionally difficult.
Nucleophilic Aromatic Substitution (NAS): In stark contrast to its inertness toward electrophiles, the electron-deficient ring is highly activated for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (the nitro group) positioned ortho or para to a good leaving group (the fluorine atoms). wikipedia.orglibretexts.org
The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org
Addition: A nucleophile attacks the carbon atom bearing a leaving group (fluorine), forming a tetrahedral intermediate. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the ortho/para nitro group.
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
In this compound, both fluorine atoms are potential leaving groups. The nitro group at C6 is ortho to the fluorine at C2 and meta to the fluorine at C3. The N-cyclohexylamino group is ortho to the fluorine at C2. The strongest activation for NAS comes from electron-withdrawing groups in the ortho and para positions. libretexts.org Therefore, the fluorine at C2 is significantly activated by the ortho-nitro group, making it the most probable site for nucleophilic attack.
Reductive Transformations of the Nitro Group to Amine Derivatives
The nitro group is readily susceptible to reduction, providing a key pathway to synthesize amine derivatives. This transformation is one of the most synthetically useful reactions for nitroaromatic compounds. wikipedia.org The reduction of the nitro group in this compound would yield N¹-cyclohexyl-2,3-difluorobenzene-1,6-diamine.
A wide variety of reagents can accomplish this transformation, ranging from catalytic hydrogenation to dissolving metal reductions. wikipedia.orgorganic-chemistry.org The choice of reagent can sometimes allow for selective reduction to intermediate oxidation states, such as the hydroxylamine (B1172632) or nitroso compound, though the complete reduction to the amine is most common. acs.org
Table 5.4: Common Reagents for Nitro Group Reduction
| Reagent System | Conditions | Comments |
|---|---|---|
| H₂, Pd/C or PtO₂ | Low pressure, room temp. | A clean and efficient method; sensitive to other reducible groups (e.g., alkenes). wikipedia.org |
| Fe, HCl or Acetic Acid | Reflux | A classic, inexpensive method often used in industrial settings. wikipedia.org |
| SnCl₂, HCl | Room temp. or gentle heat | A common laboratory method for nitro group reduction. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | A mild reducing agent. |
Exploration of Rearrangement Reactions and Tautomeric Equilibria
Rearrangement Reactions: N-substituted anilines and their derivatives are known to participate in several classes of rearrangement reactions, typically under specific catalytic or thermal conditions. researchgate.net For derivatives of this compound, certain rearrangements could be envisioned.
Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution reaction. derpharmachemica.comacs.org If the cyclohexyl ring were appropriately functionalized with a nucleophile connected by a suitable linker, it could potentially displace one of the fluorine atoms on the activated aromatic ring.
Bamberger Rearrangement: This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols. beilstein-journals.org Should the nitro group of the title compound be partially reduced to the corresponding N-arylhydroxylamine, treatment with strong acid could potentially lead to rearrangement products.
Tautomeric Equilibria: Nitroanilines can exist in different tautomeric forms, although the nitro-amino form is overwhelmingly the most stable. conicet.gov.arresearchgate.net Studies on related compounds have shown that minor tautomers can coexist in equilibrium and may be important in certain reaction mechanisms. conicet.gov.arresearchgate.net For this compound, the following equilibria can be considered:
Nitro-Amino ⇌ Nitro-Imino Tautomerism: This involves a proton shift from the aniline nitrogen to one of the ring carbons, creating a quinoid-like imine structure.
Nitro ⇌ Aci-Nitro Tautomerism: This involves the tautomerization of the nitro group itself to its aci-form (=NO(OH)), which can also exist in equilibrium with the primary nitro compound.
The existence and concentration of these minor tautomers are generally very low in solution but can be detected, for example, in the gas phase by mass spectrometry. conicet.gov.arresearchgate.net Their potential participation, even as minor species, could provide alternative, low-concentration reaction pathways under specific conditions.
N Cyclohexyl 2,3 Difluoro 6 Nitroaniline As a Strategic Building Block in Complex Molecule Synthesis
Application in the Construction of Nitrogen-Containing Heterocycles
The inherent reactivity of the ortho-nitroaniline moiety within N-Cyclohexyl-2,3-difluoro-6-nitroaniline provides a classical platform for the synthesis of a wide range of nitrogen-containing heterocycles. The reductive cyclization of the nitro group in the presence of a suitable one-carbon or multi-carbon synthon is a well-established strategy for forming fused ring systems.
Synthesis of Functionalized Quinolines and Isoindoline-1,3-diones
Functionalized Quinolines: The synthesis of quinolines, a core structure in many pharmaceuticals and functional materials, can be envisioned starting from this compound. A common approach involves the reduction of the nitro group to an amine, followed by condensation with a β-dicarbonyl compound or a related species through well-known methods like the Combes or Friedländer synthesis. The presence of the fluorine atoms on the quinoline (B57606) ring can significantly influence the electronic properties and biological activity of the final product. While direct synthesis from N-(2-alkynyl)anilines is a modern approach for quinoline synthesis, the classical routes utilizing ortho-amino anilines remain highly relevant.
Isoindoline-1,3-diones: These structures, found in various biologically active molecules, are typically formed by the reaction of an amine with phthalic anhydride (B1165640) or its derivatives. While there is no specific literature detailing the reaction of this compound with anhydrides, the primary amine precursor, 2,3-difluoro-6-nitroaniline, could theoretically be used to generate the corresponding phthalimide. Subsequent N-alkylation with a cyclohexyl group, or direct reaction of a reduced form of the title compound (an aminoaniline) with an appropriate anhydride, presents a plausible, though underexplored, synthetic route.
| Starting Material Analogue | Reagent | Product Class | Reference |
| o-Nitroaniline | Aryl aldehydes | 2-Substituted benzimidazoles | organic-chemistry.org |
| 2-Alkenylanilines | β-Dicarbonyl compounds | 2-Substituted quinolines | nih.gov |
| Phthalic anhydride | Glycine | Isoindoline-1,3-dione derivative | nih.gov |
This table presents analogous reactions for the synthesis of related heterocyclic compounds, illustrating the potential synthetic pathways for this compound.
Formation of Other Annulated Systems
The ortho-nitroaniline scaffold is a precursor to a variety of other annulated, or fused-ring, systems. For instance, reductive cyclization in the presence of different reagents can lead to the formation of benzimidazoles, phenazines, and other related heterocyclic structures. An electrochemical method for the reductive cyclization of ortho-nitroanilines to form 1,2-fused benzimidazoles has been reported, highlighting a modern approach to such transformations. The specific substitution pattern of this compound would yield correspondingly substituted annulated products, offering a route to novel chemical entities with potentially unique properties.
Utilization in Multi-Step Organic Synthesis for Advanced Intermediates
Beyond the direct synthesis of heterocycles, this compound can serve as a crucial intermediate in more complex, multi-step synthetic sequences. The nitro group can be readily reduced to an amine, which can then be diazotized to introduce a wide range of other functional groups. This versatility allows for the strategic elaboration of the aromatic core. The fluorine atoms and the N-cyclohexyl group provide steric and electronic differentiation, influencing the regioselectivity of subsequent reactions and the properties of the resulting advanced intermediates. Such intermediates are valuable in the construction of agrochemicals, pharmaceuticals, and materials with tailored properties.
Development of Novel Ligands and Catalysts Incorporating Fluoroaniline Scaffolds
The development of novel ligands for catalysis is a cornerstone of modern organic synthesis. Aniline (B41778) derivatives are frequently used as precursors for ligands due to the reactivity of the amino group. The presence of fluorine atoms in the aniline ring, as seen in this compound, can significantly impact the electronic properties of a resulting ligand, which in turn can fine-tune the activity and selectivity of a metal catalyst. While specific examples involving this exact compound are not documented, the general principle of using substituted anilines to create new ligand architectures is well-established. For example, a palladium/S,O-ligand catalyst has been shown to be effective in the para-selective C-H olefination of aniline derivatives. The unique electronic profile of a ligand derived from this compound could lead to novel catalytic activities.
Integration into Macrocyclic and Supramolecular Architectures
The synthesis of macrocycles and supramolecular structures often relies on building blocks with well-defined geometries and multiple reactive sites. While direct applications of this compound in this area have not been reported, its structural features suggest potential. After reduction of the nitro group, the resulting diamine could be used in condensation reactions with dicarbonyl compounds to form macrocyclic imines, which could be further reduced to polyamine macrocycles. The rigidity of the difluorinated aromatic ring and the conformational flexibility of the cyclohexyl group could impart interesting structural and recognition properties to such macrocycles. The synthesis of nitrogen-containing macrocycles is an active area of research, with applications in anion sensing and the development of molecular switches.
Synthesis and Characterization of N Cyclohexyl 2,3 Difluoro 6 Nitroaniline Derivatives and Analogues
Structural Modification Strategies for Tailored Reactivity and Selectivity
The structural modification of N-cyclohexyl-2,3-difluoro-6-nitroaniline derivatives is a key strategy to fine-tune their chemical properties for specific applications. These modifications can be broadly categorized into three areas: variation of the N-substituent, modification of the aromatic ring substituents, and alteration of the leaving group.
Variation of the N-Substituent: The nature of the alkyl or aryl group attached to the nitrogen atom can significantly influence the molecule's steric and electronic properties. Replacing the cyclohexyl group with other cycloalkyl groups, such as cyclopropyl (B3062369), or with various alkyl or aryl moieties, can alter the molecule's solubility, lipophilicity, and reactivity. For example, the smaller cyclopropyl group imposes different steric constraints compared to the bulkier cyclohexyl group, which can affect the molecule's interaction with other reagents or biological targets.
Modification of the Aromatic Ring Substituents: The electronic nature of the aromatic ring can be modulated by introducing additional substituents. For instance, the introduction of a bromine atom onto the aromatic ring would create a bromo-substituted derivative. The position of this new substituent is crucial; its introduction can be directed by the existing activating and deactivating groups on the ring. The presence of a bromo substituent would not only alter the electronic landscape of the molecule but also provide a handle for further chemical transformations, such as cross-coupling reactions.
Alteration of the Leaving Group: While fluorine is an excellent leaving group in SNAr reactions, replacing it with other halogens, such as bromine, can modulate the reactivity of the precursor compounds. The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I, primarily due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. rsc.orglibretexts.org However, this order can be influenced by the reaction conditions and the nature of the nucleophile. chemicalbook.comprepchem.commasterorganicchemistry.com
Impact of Substituent Effects on Electronic and Steric Properties of Analogues
The electronic and steric properties of this compound analogues are profoundly influenced by the nature of their substituents. These effects can be quantified using parameters such as Hammett constants (σ) for electronic effects and A-values for steric effects.
Electronic Effects: The Hammett equation provides a framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org The nitro group (-NO₂) is a strong electron-withdrawing group, both by induction and resonance, which significantly activates the aromatic ring for nucleophilic attack. The fluorine atoms also contribute to this activation through their strong inductive electron-withdrawing effect. The N-cyclohexyl group, being an alkyl group, is generally considered to be weakly electron-donating. The electronic nature of analogues can be systematically varied. For instance, replacing the cyclohexyl group with a cyclopropyl group, which has some π-character in its bonds, can lead to subtle electronic differences. fiveable.me
The following table presents the Hammett substituent constants (σ) for relevant groups, which indicate their electron-donating or electron-withdrawing nature. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -F | 0.34 | 0.06 |
| -Br | 0.39 | 0.23 |
| -Cyclohexyl | -0.05 | -0.15 |
| -Cyclopropyl | -0.07 | -0.21 |
Data sourced from established literature values. pitt.edustenutz.eu
Steric Effects: The steric bulk of substituents plays a critical role in determining the accessibility of the reaction center. A-values are a measure of the steric size of a substituent on a cyclohexane (B81311) ring, representing the energy difference between the axial and equatorial conformations. A larger A-value corresponds to a bulkier group. masterorganicchemistry.com The cyclohexyl group is significantly bulkier than the cyclopropyl group. This difference in steric hindrance can affect reaction rates and, in some cases, the regioselectivity of reactions.
The table below provides the A-values for cycloalkyl groups, illustrating their relative steric bulk.
| Substituent | A-value (kcal/mol) |
| Cyclohexyl | 2.15 |
| Cyclopropyl | ~0.2 (context-dependent) |
Data sourced from established literature values. rsc.orgmasterorganicchemistry.com
Comparative Reactivity Studies of this compound Analogues (e.g., N-cyclopropyl, bromo-substituted derivatives)
The reactivity of this compound analogues in nucleophilic aromatic substitution reactions is a function of the interplay between the electronic and steric effects of their substituents and the nature of the leaving group.
Comparison of N-Cyclohexyl and N-Cyclopropyl Analogues: The primary difference between the N-cyclohexyl and N-cyclopropyl analogues lies in the steric bulk and, to a lesser extent, the electronic nature of the N-substituent. The larger cyclohexyl group may exert greater steric hindrance around the amino group, potentially slowing down reactions where the nitrogen atom acts as a nucleophile or is a site of further functionalization. Conversely, the slightly more electron-donating nature of the cyclopropyl group compared to the cyclohexyl group (as indicated by their Hammett parameters) might subtly influence the nucleophilicity of the aniline (B41778) nitrogen.
Bromo-substituted Derivatives: The introduction of a bromine atom onto the aromatic ring would create a bromo-substituted analogue. A plausible route to a bromo-substituted precursor is the bromination of 4,5-difluoro-2-nitroaniline (B1295537) in acetic acid. prepchem.com The resulting 2-bromo-4,5-difluoro-6-nitroaniline could then be reacted with cyclohexylamine (B46788) or cyclopropylamine (B47189) to yield the corresponding N-substituted bromo-difluoro-nitroaniline.
The reactivity of such an analogue would be influenced by the electronic and steric effects of the bromine atom. Bromine is an electron-withdrawing group by induction but can be a weak resonance donor. Its presence would further activate the ring towards nucleophilic attack.
Comparative Reactivity of Fluoro vs. Bromo Leaving Groups: In the context of SNAr, fluorine is generally a better leaving group than bromine. chemicalbook.comprepchem.commasterorganicchemistry.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state of the rate-determining nucleophilic addition step. rsc.org Therefore, in a comparative study, one would expect a fluoro-substituted precursor to react faster than its bromo-substituted counterpart under typical SNAr conditions. However, the reactivity can be influenced by factors such as the solvent and the presence of catalysts. chemicalbook.com
The following table summarizes the expected relative reactivity of different analogues based on the principles of SNAr.
| Analogue | Key Feature | Expected Relative Reactivity in SNAr |
| This compound | Bulky N-substituent | Baseline |
| N-Cyclopropyl-2,3-difluoro-6-nitroaniline | Less bulky N-substituent | Potentially faster due to reduced steric hindrance |
| Bromo-substituted N-Cyclohexyl derivative | Additional electron-withdrawing group | Potentially more reactive precursor |
| Fluoro vs. Bromo as leaving group | Nature of the leaving group | Fluoro derivative expected to be more reactive |
Emerging Research Avenues and Future Prospects for N Cyclohexyl 2,3 Difluoro 6 Nitroaniline Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The chemical industry's growing emphasis on green chemistry principles is steering research towards more sustainable and environmentally friendly synthetic routes. google.com For a molecule like N-Cyclohexyl-2,3-difluoro-6-nitroaniline, this involves moving away from traditional methods that may use harsh reagents, high temperatures, and produce significant waste. google.comnih.gov
One promising avenue is the adoption of biocatalytic and chemoenzymatic approaches . Recent studies have demonstrated the use of immobilized nitroreductase enzymes for the continuous synthesis of anilines from their corresponding nitroaromatics. nih.govacs.org This method operates at room temperature and atmospheric pressure in aqueous media, offering a highly selective and low-energy alternative to conventional metal-catalyzed hydrogenations. nih.govacs.org Such a system could be adapted for the reduction of a precursor like 2,3-difluoro-6-nitroaniline, which could then be subjected to N-alkylation with cyclohexyl bromide, or for the direct transformation if a suitable nitroaromatic precursor is designed.
Another sustainable strategy involves the enzymatic oxidative amination of cyclohexanones . Researchers have developed biocatalytic platforms using evolved flavin-dependent enzymes that can produce a variety of secondary and tertiary anilines from cyclohexanones. nih.govresearchgate.net This approach could potentially be applied to a substituted cyclohexanone (B45756) to directly install the aniline (B41778) moiety, representing a significant shortcut in the synthetic pathway.
Furthermore, the use of greener solvents and recyclable catalysts is a key area of development. google.com For instance, the synthesis of substituted anilines from cyclohexanones has been achieved using a recyclable Pd/C-ethylene system. researchgate.net Research into deep eutectic solvents (DES) has also shown promise for N-alkylation reactions, offering benefits like cost-effectiveness, selectivity, and reusability of the solvent system. acs.org The application of these green methodologies to the synthesis of this compound could significantly reduce its environmental footprint.
| Sustainable Method | Potential Application to this compound Synthesis | Key Advantages |
| Immobilized Nitroreductase | Reduction of a nitroaromatic precursor to the corresponding aniline. nih.govacs.org | Low energy, high chemoselectivity, avoids precious-metal catalysts. nih.gov |
| Enzymatic Oxidative Amination | Direct synthesis from a substituted cyclohexanone precursor. nih.govresearchgate.net | Potentially shorter synthetic route, use of biocatalysts. researchgate.net |
| Recyclable Pd/C-Ethylene System | Aromatization of a substituted cyclohexanone precursor. researchgate.net | Recyclable catalyst, simpler and safer than some traditional methods. |
| Deep Eutectic Solvents (DES) | N-alkylation/acylation steps in the synthesis. acs.org | Cost-effective, high selectivity, reusable solvent. acs.org |
Exploration of Novel Catalytic Transformations and Synthetic Applications
The unique electronic and steric properties of this compound make it a compelling substrate for exploring novel catalytic transformations. The presence of the nitro group, fluorine atoms, and the secondary amine offers multiple sites for chemical modification.
The catalytic reduction of the nitro group is a fundamental transformation. While this can be achieved through traditional methods, the development of novel catalytic systems, such as silica-supported gold nanoparticles, for the reduction of nitroanilines offers milder and more selective alternatives. nih.gov The resulting N-cyclohexyl-2,3-difluorobenzene-1,6-diamine would be a valuable building block for the synthesis of heterocycles and polymers.
The difluorinated aromatic ring is ripe for catalytic cross-coupling reactions . Palladium-catalyzed reactions, for instance, could be employed for C-H olefination at the para-position to the amine, a strategy that has been successfully applied to other aniline derivatives to create precursors for pharmaceuticals like Rilpivirine. uva.nl The fluorine atoms themselves can influence the regioselectivity of such reactions and can also be targets for nucleophilic aromatic substitution, a common reaction for difluoro-nitroaniline derivatives. chemimpex.com
Furthermore, the secondary amine provides a handle for various N-arylation or N-alkylation reactions , expanding the molecular diversity that can be generated from this core structure. The development of new catalytic methods for these transformations continues to be an active area of research. eurekaselect.com
| Transformation | Potential Product | Significance |
| Catalytic Nitro Reduction | N-cyclohexyl-2,3-difluorobenzene-1,6-diamine | Building block for heterocycles and polymers. |
| C-H Functionalization | para-Olefinated this compound | Precursor for complex molecules and pharmaceuticals. uva.nl |
| Nucleophilic Aromatic Substitution | Substitution of a fluorine atom | Introduction of new functional groups to tailor properties. chemimpex.com |
| N-Arylation/Alkylation | Tertiary amine derivatives | Expansion of chemical space for drug discovery and materials science. |
Integration of High-Throughput Experimentation and Automation in Discovery
The discovery of novel applications and optimized synthetic routes for this compound and its derivatives can be significantly accelerated by integrating high-throughput experimentation (HTE) and automation. These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates. researchgate.net
Automated synthesis platforms , such as the SynFini™ system, can design, execute, and analyze chemical reactions with minimal human intervention. youtube.com Such a platform could be used to rapidly explore the reaction space for the synthesis of this compound, varying parameters like catalysts, solvents, and temperature to quickly identify optimal conditions. These systems can perform multi-step syntheses in a miniaturized, continuous-flow setup, accelerating the production of derivatives for further testing. youtube.com
High-throughput screening (HTS) can be employed to evaluate the biological activity or material properties of a library of compounds derived from this compound. researchgate.netnih.gov For instance, a library of ureas could be generated in a high-throughput format via a C-H isocyanation/amine coupling sequence, and then screened for potential pharmaceutical applications. rsc.org This approach significantly reduces the time and cost associated with traditional discovery pipelines. google.com The use of HTE in conjunction with artificial intelligence can further streamline the process, from predicting reaction outcomes to identifying promising lead compounds. youtube.com
| Technology | Application in this compound Chemistry | Key Benefits |
| Automated Synthesis Platforms | Optimization of synthetic routes and rapid synthesis of derivatives. youtube.comscripps.edu | Increased speed, reduced costs, and enhanced reproducibility. youtube.com |
| High-Throughput Screening (HTS) | Rapid evaluation of biological activity or material properties of derivatives. researchgate.net | Accelerated discovery of new applications and lead compounds. researchgate.netgoogle.com |
| Miniaturized Flow Chemistry | Scalable and controlled synthesis of the target compound and its analogues. youtube.com | Improved safety, efficiency, and scalability. |
| Artificial Intelligence/Machine Learning | Prediction of reaction outcomes and properties of new derivatives. youtube.com | More efficient design of experiments and prioritization of synthetic targets. |
Advanced Applications in Materials Science and Optoelectronic Systems
The incorporation of fluorine into organic molecules is known to impart unique properties such as high thermal stability, chemical inertness, and modified electronic characteristics, making them valuable in materials science. numberanalytics.comnumberanalytics.com The structure of this compound suggests potential applications in the development of advanced materials.
The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring creates a "push-pull" system, which is a common feature in molecules with interesting nonlinear optical (NLO) properties . ulisboa.pt The substitution pattern, including the fluorine atoms, will influence the molecule's hyperpolarizability. Computational studies on similar nitroaniline derivatives have been used to predict their NLO properties, and such studies on this compound could guide its development for applications in optical information processing and telecommunications. researchgate.net
The unique combination of functional groups also makes this compound a candidate for the development of specialty polymers and coatings . chemimpex.com The fluorinated aniline moiety could be incorporated into polymer backbones to enhance thermal stability and chemical resistance. numberanalytics.com
In the realm of optoelectronics , the electronic properties of this compound could be harnessed. The HOMO-LUMO gap, influenced by the substituents, determines the absorption and emission characteristics of the molecule. mdpi.com By tuning the molecular structure, for example through the catalytic transformations discussed earlier, it may be possible to develop derivatives suitable for use in organic light-emitting diodes (OLEDs) or as components in photovoltaic devices.
| Application Area | Potential Role of this compound | Key Structural Features |
| Nonlinear Optics (NLO) | As a component in NLO materials. | Push-pull system (amino and nitro groups), fluorine substitution. ulisboa.pt |
| Specialty Polymers | Monomer for high-performance polymers. | Fluorinated backbone for thermal and chemical stability. numberanalytics.comnumberanalytics.com |
| Optoelectronics (e.g., OLEDs) | As an emissive or charge-transport material. | Tunable HOMO-LUMO gap due to substitution pattern. mdpi.com |
| Dyes and Pigments | Precursor for stable and vibrant colorants. chemimpex.com | Chromophoric nitroaniline structure. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Cyclohexyl-2,3-difluoro-6-nitroaniline?
- Methodological Answer : The compound can be synthesized via Buchwald–Hartwig-type amination reactions. For example, coupling 2,3-difluoro-6-nitroaniline with cyclohexylamine using palladium catalysts under inert conditions yields the target compound. Intermediate reduction (e.g., using Zn/NHCl) and subsequent functionalization steps may optimize purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can researchers characterize the structure of this compound?
- Methodological Answer : Use multi-technique approaches:
- NMR : and NMR to confirm fluorine and cyclohexyl group positions.
- X-ray Crystallography : Resolve crystal structure (monoclinic symmetry, similar to analogs in ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for ).
- Data Table :
| Technique | Key Parameters | Reference |
|---|---|---|
| X-ray Crystallography | Space group: , | |
| NMR | δ ≈ -110 to -120 ppm (ortho/meta F) | General practice |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
